molecular formula C25H19N3O3S B2931423 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 872205-89-5

2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2931423
CAS No.: 872205-89-5
M. Wt: 441.51
InChI Key: GUAKBPISSWWWJI-UHFFFAOYSA-N
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Description

2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of thioxopyrimidines.

Preparation Methods

The synthesis of 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves cyclization reactions. The most common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . Industrial production methods often utilize these cyclization reactions due to their efficiency and ability to produce high yields of the desired compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, which is an appealing target for cancer treatment . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide include other thioxopyrimidines and their condensed analogs. These compounds share similar biological activities and chemical properties but may differ in their specific applications and effectiveness . Some examples of similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-16-8-7-11-18(14-16)28-24(30)23-22(19-12-5-6-13-20(19)31-23)27-25(28)32-15-21(29)26-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAKBPISSWWWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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